REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH3:9])=[CH:4][N:3]=1.[CH3:10][O:11][C:12]1[CH:21]=[C:20](B2OC(C)(C)C(C)(C)O2)[CH:19]=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15].C(O)CC.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([C:20]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([O:11][CH3:10])[CH:21]=2)[C:5]([CH3:9])=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
1.5 μL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
tetrakis(triphenylphosphine)palladium[0]
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice further with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic fractions were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)C1=CC(=C(C(=O)OC)C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |